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Compound of Interest

Compound Name: 4,6-Diacetylresorcinol

Cat. No.: B1214101 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4,6-
Diacetylresorcinol, a key intermediate in the synthesis of various organic compounds,

including pharmaceuticals and dyes. This document is intended for researchers, scientists, and

professionals in drug development, offering a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties
4,6-Diacetylresorcinol, also known as 1,1'-(4,6-dihydroxy-1,3-phenylene)bisethanone, is a

crystalline solid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of approximately

194.19 g/mol . Its structure consists of a resorcinol (1,3-dihydroxybenzene) core with two acetyl

groups at positions 4 and 6.

Key Properties:
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Property Value

Molecular Formula C₁₀H₁₀O₄

Molecular Weight 194.19 g/mol

Melting Point 178-184 °C

Appearance White to off-white crystalline solid

Synonyms
1,1'-(4,6-dihydroxy-1,3-phenylene)bisethanone,

Resodiacetophenone

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds.

¹H NMR (Proton NMR):

A ¹H NMR spectrum of 4,6-Diacetylresorcinol reveals the different types of protons and their

chemical environments within the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.75 s (br) 2H -OH (phenolic)

8.406 s 1H Ar-H (H-2)

6.392 s 1H Ar-H (H-5)

2.661 s 6H -COCH₃ (acetyl)

¹³C NMR (Carbon-13 NMR):

While specific experimental data for 4,6-Diacetylresorcinol is not readily available in the

searched literature, analysis of related structures and derivatives suggests the following
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expected chemical shifts.

Chemical Shift (δ) ppm Assignment

~200 C=O (acetyl)

~160-165 C-OH (phenolic)

~135-140 C-COCH₃ (aromatic)

~110-115 C-H (aromatic)

~105-110 C (aromatic, between OH groups)

~30 -CH₃ (acetyl)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 4,6-Diacetylresorcinol is characterized by the following key absorption bands.

Data from a closely related azo derivative suggests the following characteristic peaks for the

parent molecule.[1]

Wavenumber (cm⁻¹) Functional Group

~3450 (broad) O-H stretch (phenolic)

~3050 C-H stretch (aromatic)

~2970 C-H stretch (methyl)

~1660
C=O stretch (acetyl, likely lowered due to

intramolecular hydrogen bonding)

~1600 C=C stretch (aromatic)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. While a specific mass spectrum for 4,6-Diacetylresorcinol was not found, the

expected molecular ion peak [M]⁺ would be at m/z 194.
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Experimental Protocols
NMR Spectroscopy
Sample Preparation: A sample of 4,6-Diacetylresorcinol is dissolved in a suitable deuterated

solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal

standard.

Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 800

MHz instrument, is used to acquire the spectra.

Click to download full resolution via product page

FT-IR Experimental Workflow

Mass Spectrometry (MS)
Sample Preparation: The sample is typically dissolved in a suitable solvent, such as methanol

or acetonitrile, and introduced into the mass spectrometer.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI), is used.

Data Acquisition:

Sample Preparation MS Acquisition Data Processing

Dissolve 4,6-Diacetylresorcinol in Solvent Infuse into Mass Spectrometer Ionize Sample (e.g., ESI, EI) Analyze Ions by m/z Ratio Detect Ions Generate Mass Spectrum Identify Molecular and Fragment Ion Peaks

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

This technical guide provides a foundational understanding of the spectral characteristics of

4,6-Diacetylresorcinol. For more detailed analysis and interpretation, it is recommended to
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consult specialized spectroscopic databases and literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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